molecular formula C17H17NO3S B303069 Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate

Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate

Cat. No. B303069
M. Wt: 315.4 g/mol
InChI Key: CBWAWQBKKLZDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate, also known as MMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSB is a benzoate ester derivative that has a sulfanylacetyl group attached to the amine nitrogen atom.

Mechanism of Action

The mechanism of action of Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been found to have anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has also been evaluated for its potential neuroprotective effects, with studies suggesting that it may protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has several advantages for use in lab experiments, including its high purity and stability. However, Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has some limitations, including its limited solubility in water and its potential toxicity. Researchers must take precautions when handling Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for research on Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate. One area of interest is the development of Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate-based drug delivery systems for the treatment of various diseases. Another area of research is the synthesis of new Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate derivatives with improved properties, such as increased solubility and reduced toxicity. Furthermore, the potential neuroprotective effects of Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate involves the reaction of 4-methylthiobenzoic acid with ethyl chloroformate, followed by the addition of methylamine. The resulting compound is then treated with sodium hydroxide to obtain Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate. The synthesis method of Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been optimized to produce high yields of the compound with high purity, making it suitable for use in scientific research.

Scientific Research Applications

Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has also been evaluated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.

properties

Product Name

Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H17NO3S/c1-12-6-8-15(9-7-12)22-11-16(19)18-14-5-3-4-13(10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

CBWAWQBKKLZDDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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